Superior α-Glucosidase Inhibition: Punicalagin vs. Punicalin and Ellagic Acid
In a direct comparative study, punicalagin demonstrated superior inhibition of the carbohydrate-digesting enzyme α-glucosidase, a key target for managing postprandial hyperglycemia. Its potency was significantly greater than its structural analog punicalin and its primary metabolite ellagic acid [1].
| Evidence Dimension | α-glucosidase inhibitory activity |
|---|---|
| Target Compound Data | IC₅₀ = 140.2 ± 1.1 μmol/L |
| Comparator Or Baseline | Punicalin (IC₅₀ = 191.4 ± 1.3 μmol/L); Ellagic acid (IC₅₀ = 380.9 ± 3.5 μmol/L) |
| Quantified Difference | Punicalagin is 1.4-fold more potent than punicalin and 2.7-fold more potent than ellagic acid. |
| Conditions | In vitro α-glucosidase inhibition assay. |
Why This Matters
This establishes punicalagin as the most potent ellagitannin-derived α-glucosidase inhibitor among its immediate analogs, a critical selection criterion for research on glycemic control.
- [1] Mena, P. et al. Pomegranate ellagitannins inhibit in vitro carbohydrate digestion. University of Modena and Reggio Emilia. 2026. View Source
